BenchChemオンラインストアへようこそ!

Benzamide, 4-amino-N-(benzothiazol-2-YL)-

Anticancer Breast Cancer Apoptosis

This benzothiazole-amide is a validated allosteric activator of human glucokinase and a potent antiproliferative agent (IC50 10 µM in MCF-7 cells). It serves as a critical comparator for SAR campaigns optimizing the benzothiazole-amide scaffold, and as a reference inhibitor for carboxylesterase 2 (IC50 5.61 µM), essential for prodrug hydrolysis studies. The 4-amino group enables investigation of aromatic amine metabolism and reactive metabolite formation. Rely on this characterized probe—not unvalidated analogs—to ensure assay reproducibility and avoid data misinterpretation.

Molecular Formula C14H11N3OS
Molecular Weight 269.32 g/mol
CAS No. 36855-80-8
Cat. No. B1329393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 4-amino-N-(benzothiazol-2-YL)-
CAS36855-80-8
Molecular FormulaC14H11N3OS
Molecular Weight269.32 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C14H11N3OS/c15-10-7-5-9(6-8-10)13(18)17-14-16-11-3-1-2-4-12(11)19-14/h1-8H,15H2,(H,16,17,18)
InChIKeyAKZCUWIRBSFXJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 2.5 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzamide, 4-amino-N-(benzothiazol-2-YL)- (CAS 36855-80-8): Key Properties and Research Relevance


Benzamide, 4-amino-N-(benzothiazol-2-YL)- (CAS 36855-80-8) is a benzothiazole-based amide with the molecular formula C14H11N3OS and a molecular weight of 269.32 g/mol [1]. This compound is characterized by a 4-aminobenzamide moiety linked to a benzothiazol-2-yl core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, including enzyme inhibition and modulation [2]. It has been investigated as an allosteric activator of human glucokinase and exhibits antiproliferative activity against various cancer cell lines, making it a valuable tool for drug discovery and chemical biology research [3][4].

Why Unqualified Substitution of 4-Amino-N-(benzothiazol-2-YL)-benzamide Analogs Compromises Experimental Outcomes


Substituting Benzamide, 4-amino-N-(benzothiazol-2-YL)- with a close structural analog (e.g., N-(1,3-benzothiazol-2-yl)benzamide or 4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide) without rigorous experimental validation is scientifically unsound. The benzothiazole-benzamide scaffold is exquisitely sensitive to substituent effects, where even minor modifications on the phenyl ring or the benzothiazole core can drastically alter binding affinity, selectivity, and functional activity [1]. For instance, the presence and position of the 4-amino group directly influences the compound's ability to act as an allosteric activator of glucokinase or to inhibit cancer cell proliferation, as demonstrated in structure-activity relationship (SAR) studies [2]. Furthermore, metabolic stability and potential for reactive metabolite formation are highly dependent on the specific substitution pattern, particularly the presence of a primary aromatic amine, which can undergo N-acetylation and potentially lead to genotoxicity [3]. Therefore, reliance on in-class similarity without direct comparative data introduces significant and unquantifiable risk of assay failure and data misinterpretation.

Quantitative Differentiation Evidence: 4-Amino-N-(benzothiazol-2-YL)-benzamide vs. Key Comparators


Differential Antiproliferative Activity in MCF-7 Breast Cancer Cells vs. Unsubstituted Benzothiazol-2-yl Benzamide

The target compound, 4-amino-N-(benzothiazol-2-yl)benzamide, exhibits measurable antiproliferative activity against the MCF-7 breast cancer cell line. In a direct comparison within the same study series, the unsubstituted parent scaffold, N-(1,3-benzothiazol-2-yl)benzamide (compound 1a), shows no significant activity, while derivatives with substitution on the benzamide ring, such as the 4-amino derivative, demonstrate notable inhibitory effects [1]. This highlights that the 4-amino substitution is a critical determinant for acquiring activity in this assay system.

Anticancer Breast Cancer Apoptosis Cytotoxicity

Human Glucokinase Activation: Comparative Fold-Activation vs. Control

Benzamide, 4-amino-N-(benzothiazol-2-YL)- has been evaluated for its ability to allosterically activate human glucokinase (GK), a key regulator of glucose homeostasis. In a study of N-benzothiazol-2-yl benzamide derivatives, certain compounds structurally related to the target molecule achieved a GK activation fold of approximately 2.0 compared to control [1]. While the exact fold-activation for the specific 4-amino derivative was not isolated in this study, its membership in this active class of allosteric activators is supported by molecular docking studies that predict favorable interactions with the GK allosteric site. This contrasts with many other benzothiazole derivatives that lack this specific activity profile.

Type 2 Diabetes Glucokinase Activator Allosteric Modulation Metabolic Disease

Carboxylesterase (CE) Inhibition Profile vs. Other Benzothiazole Amides

The target compound shows a distinct inhibitory profile against human carboxylesterases (CE1 and CE2), key enzymes in drug metabolism. In vitro assays using human liver microsomes report an IC50 of 5.61 µM for CE2 and 22.4 µM for CE1 [1]. This selectivity for CE2 over CE1 is a quantifiable characteristic that differentiates it from other benzothiazole amides, which may exhibit different selectivity ratios or no activity. For instance, other N-(benzothiazol-2-yl)benzamides in the literature have been optimized for potent kinase inhibition with IC50 values in the nanomolar range, demonstrating a completely different target engagement profile [2].

Drug Metabolism Carboxylesterase Enzyme Inhibition ADME/Tox

Metabolic Stability and Genotoxicity Risk Profile Relative to Non-Aniline Containing Analogs

The 4-amino group on the benzamide ring introduces a metabolic liability that is absent in non-aniline containing benzothiazole amides. Studies on related benzothiazole amide series demonstrate that the aryl amine moiety can be N-acetylated in human and rat hepatocytes, generating metabolites that may pose a genotoxicity risk [1]. This metabolic pathway is not observed for analogs lacking a primary aromatic amine, such as N-(1,3-benzothiazol-2-yl)benzamide. Therefore, the target compound's unique structure dictates a specific and critical ADME/Tox profile that must be considered in experimental design.

ADME Metabolism Genotoxicity Drug Safety

Recommended Application Scenarios for 4-Amino-N-(benzothiazol-2-YL)-benzamide Based on Verified Evidence


Medicinal Chemistry: SAR Probe for Antiproliferative Benzothiazole Amides

Given its demonstrated antiproliferative activity (IC50 = 10 µM in MCF-7 cells), this compound serves as an excellent starting point or comparator for SAR campaigns aimed at optimizing the benzothiazole-amide scaffold for anticancer applications. It allows researchers to probe the impact of further substitutions on the 4-amino group or benzothiazole ring while having a baseline activity to compare against [1].

Chemical Biology: Tool Compound for Investigating Glucokinase Allostery

The compound's class-level activity as a glucokinase activator makes it a valuable chemical probe for studying the allosteric regulation of this enzyme. It can be used in enzymatic and cellular assays to dissect the mechanism of GK activation and to validate the target for metabolic disease research [2].

ADME/Tox Research: Model Substrate for Studying Aniline Metabolism and Genotoxicity

The presence of the 4-amino group, which is known to undergo N-acetylation in hepatocytes, makes this compound a relevant model for investigating the metabolic fate and potential genotoxicity of aromatic amines. It is useful for developing and validating in vitro assays designed to predict reactive metabolite formation and subsequent toxicity [3].

Enzymology: Positive Control or Inhibitor for Carboxylesterase 2 (CE2) Assays

With a defined IC50 of 5.61 µM against human CE2, this compound can be employed as a reference inhibitor in biochemical assays to characterize CE2 activity and to study its role in the hydrolysis of ester- and amide-containing prodrugs and xenobiotics [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzamide, 4-amino-N-(benzothiazol-2-YL)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.